4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-フェニル-2-(キノリン-8-イル)-4,5-ジヒドロオキサゾールは、キノリン環とオキサゾール環の両方を含むヘテロ環状化合物です。この化合物は、医薬品化学、有機合成、材料科学など、さまざまな分野での潜在的な用途により、大きな関心を集めています。キノリン部分の存在は、化合物に独自の化学的および生物学的特性を与え、研究の価値のある対象となっています。

2. 製法

合成経路と反応条件

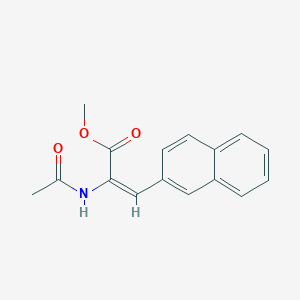

4-フェニル-2-(キノリン-8-イル)-4,5-ジヒドロオキサゾールの合成は、通常、適切な前駆体の環化を制御された条件下で行う必要があります。一般的な方法の1つは、2-アミノベンゾフェノンとグリオキサールを塩基の存在下で反応させてオキサゾール環を形成することです。キノリン部分は、その後の8-アミノキノリンとの反応により導入することができます。反応条件は、しばしば加熱とエタノールやアセトニトリルなどの溶媒の使用を必要とします。

工業生産方法

4-フェニル-2-(キノリン-8-イル)-4,5-ジヒドロオキサゾールの具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成方法の拡大になるでしょう。これには、より高い収率と純度のための反応条件の最適化、およびプロセスが費用対効果が高く、環境に優しいことを保証することが含まれます。連続フロー合成や自動反応器の使用などの技術は、生産効率を高めるために使用できます。

3. 化学反応解析

反応の種類

4-フェニル-2-(キノリン-8-イル)-4,5-ジヒドロオキサゾールは、次のようなさまざまな化学反応を受ける可能性があります。

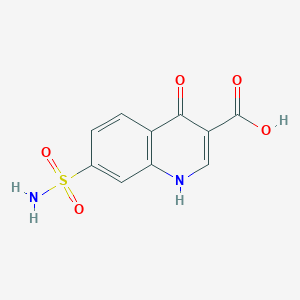

酸化: この化合物は、キノリンN-オキシド誘導体を形成するために酸化することができます。

還元: 還元反応は、ジヒドロキノリン誘導体をもたらす可能性があります。

置換: 求電子置換反応と求核置換反応は、芳香環で起こり、さまざまな官能基化誘導体をもたらす可能性があります。

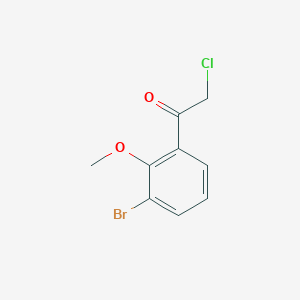

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: ハロゲン、ハロゲン化アルキル、スルホニルクロリドなどの試薬は、還流やマイクロ波照射などの条件下で使用できます。

主要な生成物

これらの反応から形成される主な生成物は、さまざまな置換キノリンおよびオキサゾール誘導体であり、置換基の性質に応じて、異なる化学的および生物学的特性を示す可能性があります。

4. 科学研究への応用

4-フェニル-2-(キノリン-8-イル)-4,5-ジヒドロオキサゾールは、いくつかの科学研究への応用があります。

化学: より複雑なヘテロ環状化合物の合成におけるビルディングブロックとして使用されます。

生物学: 生物学的マクロ分子と相互作用する能力のために、抗菌剤や抗癌剤としての可能性が調査されています。

医学: 創薬のためのリード化合物としての可能性を含む、潜在的な治療的用途が探求されています。

工業: 特定の電子および光学的特性を備えた新素材の開発に利用されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with glyoxal in the presence of a base to form the oxazole ring. The quinoline moiety can be introduced through a subsequent reaction with 8-aminoquinoline. The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency.

化学反応の分析

Types of Reactions

4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various substituted quinoline and oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

科学的研究の応用

4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

作用機序

4-フェニル-2-(キノリン-8-イル)-4,5-ジヒドロオキサゾールの作用機序には、さまざまな分子標的との相互作用が含まれます。キノリン部分は、DNAとインターカレーションし、複製と転写プロセスを阻害する可能性があります。さらに、この化合物は、DNAの巻き戻しに不可欠なトポイソメラーゼなどの酵素を阻害することができます。これらの相互作用は、癌細胞における細胞周期停止およびアポトーシスにつながる可能性があります。

6. 類似の化合物との比較

類似の化合物

キノリン: オキサゾール環を欠いているが、類似の生物学的活性を示すより単純な構造。

オキサゾール: キノリン部分を欠いている別のより単純な構造。

4-フェニルキノリン: 構造は似ているが、オキサゾール環がない。

独自性

4-フェニル-2-(キノリン-8-イル)-4,5-ジヒドロオキサゾールは、キノリン環とオキサゾール環の組み合わせにより、独特の化学的および生物学的特性を示すため、ユニークです。この二重環系により、生物学的標的とのより幅広い相互作用が可能になり、さまざまな用途における汎用性の高い化合物としての可能性が高まります。

類似化合物との比較

Similar Compounds

Quinoline: A simpler structure with similar biological activities but lacking the oxazole ring.

Oxazole: Another simpler structure that lacks the quinoline moiety.

4-Phenylquinoline: Similar in structure but without the oxazole ring.

Uniqueness

4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is unique due to the combination of the quinoline and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring system allows for a broader range of interactions with biological targets and enhances its potential as a versatile compound in various applications.

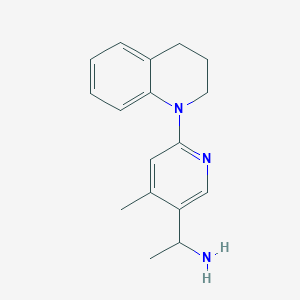

特性

分子式 |

C18H14N2O |

|---|---|

分子量 |

274.3 g/mol |

IUPAC名 |

4-phenyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C18H14N2O/c1-2-6-13(7-3-1)16-12-21-18(20-16)15-10-4-8-14-9-5-11-19-17(14)15/h1-11,16H,12H2 |

InChIキー |

GKAXTVNUHSGHTR-UHFFFAOYSA-N |

正規SMILES |

C1C(N=C(O1)C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B11851074.png)

![1-(5-Methyl-3,4-dihydrobenzo[b][1,7]naphthyridin-2(1H)-yl)butan-1-one](/img/structure/B11851104.png)